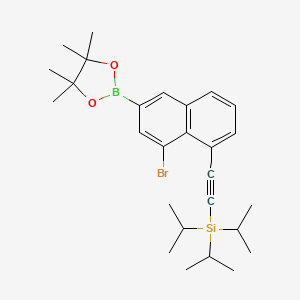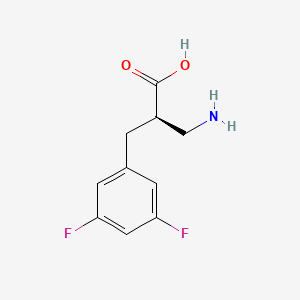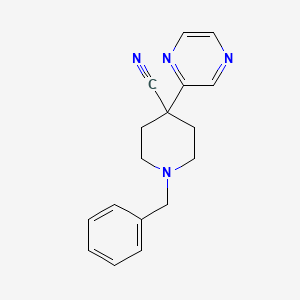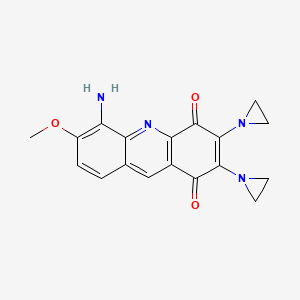
6-(dibromomethyl)-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dibromomethyl)-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleotides, which are the building blocks of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dibromomethyl)-7H-purine typically involves the bromination of a purine precursor. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can facilitate the formation of the desired dibromomethyl product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of solvents and byproducts are crucial for the economic and environmental sustainability of the industrial process.
化学反应分析
Types of Reactions
6-(Dibromomethyl)-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce formyl or carboxyl derivatives.
科学研究应用
6-(Dibromomethyl)-7H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the effects of brominated purines on biological systems, including their interactions with nucleic acids and proteins.
Medicine: Research into its potential as an anticancer or antiviral agent is ongoing, given the biological activity of brominated compounds.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 6-(dibromomethyl)-7H-purine involves its interaction with biological macromolecules. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
相似化合物的比较
Similar Compounds
6-Bromopurine: A monobrominated derivative of purine with similar but less pronounced reactivity.
6-Chloropurine: A chlorinated analog that exhibits different reactivity due to the presence of chlorine instead of bromine.
6-Iodopurine: An iodinated derivative with unique properties due to the larger size and higher reactivity of iodine.
Uniqueness
6-(Dibromomethyl)-7H-purine is unique due to the presence of two bromine atoms, which can significantly enhance its reactivity and biological activity compared to its mono-halogenated counterparts. The dibromomethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
89280-90-0 |
|---|---|
分子式 |
C6H4Br2N4 |
分子量 |
291.93 g/mol |
IUPAC 名称 |
6-(dibromomethyl)-7H-purine |
InChI |
InChI=1S/C6H4Br2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |
InChI 键 |
XBJPUSDKACSBBH-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC=NC(=C2N1)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


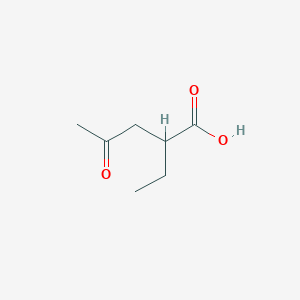
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)
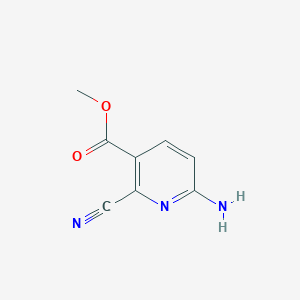

![7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13990842.png)

![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
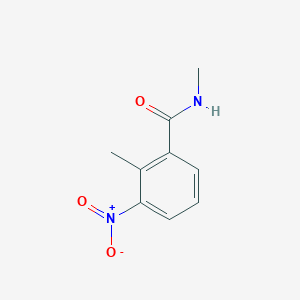
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
